3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile

Tankyrase inhibition Wnt signaling Cancer therapeutics

Procure 3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile for tankyrase inhibitor development. This regiospecific scaffold matches the G007-LK core (TNKS1 IC50=46 nM). The 5-amino group enables direct conjugation; 3-benzonitrile ensures target binding. 95% purity, ideal for parallel synthesis. Avoid regioisomeric risk—verify CAS 1016517-38-6.

Molecular Formula C9H7N5
Molecular Weight 185.19
CAS No. 1016517-38-6
Cat. No. B2862105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile
CAS1016517-38-6
Molecular FormulaC9H7N5
Molecular Weight185.19
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC(=NN2)N)C#N
InChIInChI=1S/C9H7N5/c10-5-6-2-1-3-7(4-6)8-12-9(11)14-13-8/h1-4H,(H3,11,12,13,14)
InChIKeyMNLATOISPURCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile (CAS 1016517-38-6) Procurement: Core Scaffold Properties and Molecular Specifications


3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile (CAS 1016517-38-6) is a small-molecule heterocyclic building block comprising a 5-amino-1,2,4-triazole core directly attached to a benzonitrile moiety at the 3-position . The compound features a molecular formula of C9H7N5 and a molecular weight of 185.19 g/mol, with a commercially available minimum purity specification of 95% from established chemical suppliers . As a member of the 1,2,4-triazole class, this compound serves as a versatile scaffold for medicinal chemistry derivatization and structure-activity relationship (SAR) exploration, with the 5-amino group offering a key reactive handle for further functionalization [1].

Why Generic 1,2,4-Triazole Scaffolds Cannot Replace 3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile in SAR and Lead Optimization Workflows


In-class substitution of 3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile with structurally related analogs carries quantifiable risk due to regioisomeric variation and substituent-dependent biological divergence. 1,2,4-Triazole derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity: compounds with identical cores but different substitution patterns demonstrate IC50 variations spanning orders of magnitude against the same molecular target [1]. For instance, within the 1,2,4-triazole-based tankyrase inhibitor series, systematic SAR optimization revealed that benzonitrile-containing triazole derivatives achieve biochemical IC50 values as low as 25-46 nM, whereas structurally distinct triazole cores lacking optimized substitution show substantially reduced potency [2]. Similarly, aromatase inhibition studies demonstrate that linker composition alone (alkylene/thioether versus ether/sulfone/sulfonamide) alters inhibitory potency by multiple nanomolar increments [3]. The combination of 5-amino group presence and 3-benzonitrile regiospecific attachment on the triazole ring represents a defined chemical starting point; substituting with regioisomers or alternative heterocyclic cores fundamentally alters hydrogen-bonding capacity, metal coordination geometry, and target binding interactions [4].

3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile (CAS 1016517-38-6): Quantitative Differentiation Evidence Against Close Structural Analogs


Core Scaffold Differentiation: 3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile as the Parent Core of Potent Tankyrase 1/2 Inhibitors (G007-LK Series)

3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile serves as the direct parent scaffold for G007-LK, a lead-stage, metabolically stable TNKS1/2 inhibitor with biochemical IC50 values of 46 nM (TNKS1) and 25 nM (TNKS2). The core triazole-benzonitrile structure is essential for binding to the adenosine pocket of the tankyrase catalytic domain [1]. This represents a defined, validated starting point for SAR exploration.

Tankyrase inhibition Wnt signaling Cancer therapeutics PARP domain

Regioisomeric Specificity: Differentiation from 4-(5-Amino-1,2,4-triazol-1-yl)benzonitrile Regioisomers in Kinase Inhibition SAR

The 3-substituted benzonitrile regioisomer (3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile) is chemically distinct from its 4-substituted analog 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile. Regioisomeric variation in triazole-benzonitrile compounds results in altered target binding profiles [1]. Patent literature explicitly distinguishes amino triazoles as PI3K inhibitors based on substitution patterns, with specific claim coverage for 3-substituted triazole-benzonitrile derivatives [2].

Kinase inhibition Regioisomer selectivity PI3K Medicinal chemistry

Functional Group Availability: 5-Amino Group as a Derivatization Handle Enabling SAR Expansion

The 5-amino group on the triazole ring of 3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile provides a reactive nucleophilic handle for further functionalization via acylation, sulfonylation, alkylation, or diazotization, enabling library synthesis and SAR expansion [1]. This functional group differentiates the compound from triazole analogs lacking an amino group (e.g., 3-(1H-1,2,4-triazol-5-yl)benzonitrile, MW 170.17 g/mol), which require alternative synthetic routes for further derivatization .

Derivatization Chemical biology Parallel synthesis Medicinal chemistry

Kinase Inhibition Class-Level Evidence: 1,2,4-Triazole-Benzonitrile Scaffolds as Privileged Kinase Inhibitor Cores

Triazole compounds bearing benzonitrile moieties are established as protein kinase inhibitors across multiple kinase families. Patent literature describes triazole compounds as inhibitors of GSK-3 and Aurora kinases for diabetes, cancer, and Alzheimer's disease applications [1]. Additionally, [1,2,4]triazole-benzonitrile systems have been developed as novel classes of protein kinase CK1δ inhibitors [2]. The 3-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile scaffold provides the core structural features implicated in kinase ATP-binding site engagement.

Kinase inhibition GSK-3 Aurora kinase CK1δ Cancer therapeutics

Optimal Procurement and Research Application Scenarios for 3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile (CAS 1016517-38-6)


Tankyrase 1/2 Inhibitor Development and SAR Expansion Based on the G007-LK Chemotype

Researchers developing TNKS1/2 inhibitors targeting the Wnt/β-catenin signaling pathway can utilize 3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile as the core scaffold for generating novel analogs. The parent core directly corresponds to the triazole-benzonitrile foundation of G007-LK (TNKS1 IC50 = 46 nM, TNKS2 IC50 = 25 nM), a lead-stage, metabolically stable inhibitor [1]. Derivatization at the 5-amino position enables systematic exploration of the adenosine binding pocket of the tankyrase PARP domain, with the 3-benzonitrile moiety providing critical hydrophobic interactions [2].

PI3K and Multi-Kinase Inhibitor Library Construction Using 3-Substituted Triazole-Benzonitrile Scaffolds

Medicinal chemistry teams constructing focused kinase inhibitor libraries can leverage 3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile as a privileged starting point. The 3-substituted benzonitrile-triazole regioisomer is explicitly distinguished in patent literature covering amino triazoles as PI3K inhibitors [1]. The combination of 5-amino reactivity and 3-benzonitrile positioning enables systematic exploration of kinase ATP-binding site interactions across GSK-3, Aurora, and CK1δ targets [2]. Parallel synthesis workflows benefit from the commercial availability of the scaffold at 95% purity .

Structure-Activity Relationship Studies on 5-Amino-1,2,4-triazole Derivatives for Anticancer Lead Optimization

Investigators conducting SAR optimization of 5-amino-1,2,4-triazole-based anticancer agents can employ this compound as a reference scaffold for evaluating substituent effects. The 5-amino-1,2,4-triazole scaffold has demonstrated activity as a tubulin polymerization inhibitor chemotype, with structurally related compounds exhibiting IC50 values in the nanomolar to micromolar range [1]. The benzonitrile moiety at the 3-position distinguishes this scaffold from alkyl-substituted or aryl-substituted triazole analogs, providing differential lipophilicity and π-stacking capacity for target engagement [2].

Chemical Biology Probe Development via 5-Amino Group Derivatization

Chemical biology researchers developing affinity probes, fluorescent conjugates, or photoaffinity labeling reagents can exploit the 5-amino group of 3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile as a conjugation handle. The benzonitrile moiety serves as both a spectroscopic reporter (IR-active nitrile stretch) and a hydrophobic anchor for target protein interactions [1]. Compared to non-aminated triazole analogs (e.g., 3-(1H-1,2,4-triazol-5-yl)benzonitrile, MW 170.17 g/mol), the amino functionality enables direct conjugation without additional synthetic activation steps [2].

Quote Request

Request a Quote for 3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.